H-Tyr-pna

Description

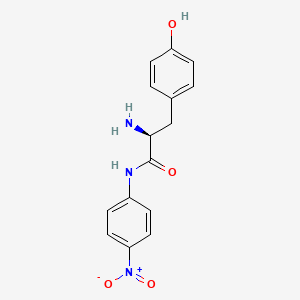

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHNERSENUVQJ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Tyr-pNA: An In-depth Technical Guide to a Chromogenic Protease Substrate

Abstract

This technical guide provides a comprehensive overview of L-Tyrosine p-nitroanilide (H-Tyr-pNA), a chromogenic substrate widely employed in biochemical and drug discovery settings for the characterization of proteases, particularly chymotrypsin and chymotrypsin-like serine proteases. This document delves into the core principles of this compound as a research tool, including its chemical properties, mechanism of action, and practical applications in enzyme kinetics. Detailed, field-proven experimental protocols are provided, emphasizing the causality behind methodological choices to ensure robust and reproducible results. Furthermore, this guide offers insights into data analysis, potential pitfalls, and troubleshooting strategies, establishing a framework for a self-validating experimental system.

Introduction: The Utility of Chromogenic Substrates in Protease Research

Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, playing critical roles in a vast array of physiological processes. Consequently, they are significant targets for drug development. The study of protease kinetics and the screening for inhibitors necessitate reliable and efficient assay methodologies. Chromogenic substrates, such as this compound, are invaluable tools in this regard. These synthetic molecules are designed to mimic the natural substrates of proteases but release a colored product upon enzymatic cleavage, allowing for the continuous and facile monitoring of enzyme activity via spectrophotometry.

This compound, with the chemical formula C₁₅H₁₅N₃O₄, is specifically designed to be a substrate for proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic or aromatic amino acid residues, a hallmark of the chymotrypsin family of serine proteases.[1] Its structure consists of an L-tyrosine residue linked via an amide bond to a p-nitroaniline moiety.

The Chemistry and Mechanism of this compound

Chemical Properties and Structure

-

Systematic Name: (2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

-

Molecular Weight: 301.3 g/mol

-

Appearance: Typically a yellow crystalline powder.

-

Solubility: this compound exhibits limited solubility in aqueous buffers. Organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often required to prepare stock solutions.[2] It is crucial to note that high concentrations of these organic solvents can inhibit enzyme activity.[2]

Mechanism of Chromogenic Action

The utility of this compound as a chromogenic substrate lies in the spectral properties of its constituent parts. In its intact form, this compound is largely colorless in the visible spectrum. The enzymatic hydrolysis of the amide bond between the tyrosine residue and the p-nitroaniline moiety by a protease, such as chymotrypsin, releases free p-nitroaniline (pNA).

The liberated pNA is a yellow chromophore with a distinct absorbance maximum around 405-410 nm.[3] The intensity of the yellow color, and thus the absorbance at this wavelength, is directly proportional to the amount of pNA released. This principle allows for the continuous monitoring of the enzymatic reaction rate by measuring the change in absorbance over time.

Applications in Enzyme Kinetics: A Focus on Chymotrypsin

This compound is a valuable tool for elucidating the kinetic parameters of proteases, most notably chymotrypsin. By systematically varying the substrate concentration and measuring the initial reaction velocities, key kinetic constants such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) can be determined. These parameters provide fundamental insights into the enzyme's substrate affinity and catalytic efficiency, respectively.

The Michaelis-Menten Model

The enzymatic hydrolysis of this compound by chymotrypsin generally follows Michaelis-Menten kinetics.[2] The reaction can be depicted as a two-step process: the initial formation of a non-covalent enzyme-substrate complex (ES), followed by the catalytic step which releases the product (p-nitroaniline, P) and the other product (L-tyrosine, Q), and regenerates the free enzyme (E).

Detailed Experimental Protocol: Chymotrypsin Assay Using this compound

This protocol provides a robust framework for determining chymotrypsin activity. It is imperative to note that optimal conditions, such as pH, temperature, and buffer composition, may vary for different chymotrypsin-like enzymes and should be empirically determined.

Reagent Preparation: The Foundation of a Reliable Assay

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin. The buffer should be prepared with high-purity water and the pH adjusted accurately at the desired reaction temperature.

-

Enzyme Solution: Prepare a stock solution of bovine pancreatic chymotrypsin at 1 mg/mL in 1 mM HCl. The acidic pH helps to maintain the enzyme's stability during storage. For the assay, dilute the stock solution to a working concentration (e.g., 10-30 µg/mL) in 1 mM HCl.[4] Chymotrypsin solutions should be kept on ice to minimize autolysis.

-

Substrate Stock Solution: Due to its limited aqueous solubility, a stock solution of this compound (e.g., 100 mM) should be prepared in an organic solvent such as DMSO.[2] Store this stock solution at -20°C, protected from light.

-

p-Nitroaniline (pNA) Standard Solution: Prepare a stock solution of pNA (e.g., 10 mM) in the same organic solvent as the substrate. This will be used to generate a standard curve to convert absorbance values to molar concentrations of the product.

Experimental Workflow: A Step-by-Step Guide

Part A: Generation of a p-Nitroaniline Standard Curve

Causality: A standard curve is essential for converting the rate of change in absorbance (ΔA/min) to the rate of product formation in molar units (µmol/min). This is a critical step for calculating enzyme activity in standard units.

-

Prepare a series of dilutions of the pNA stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.

-

Transfer a fixed volume (e.g., 200 µL) of each dilution to the wells of a 96-well microplate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Plot the absorbance values against the corresponding pNA concentrations. The resulting linear plot will provide the molar extinction coefficient (ε) of pNA under the specific assay conditions.

Part B: Enzyme Activity Assay

-

Set up the reactions in a 96-well plate or individual cuvettes. For each reaction, add the assay buffer to a final volume of, for example, 200 µL.

-

Add varying concentrations of the this compound substrate. This is typically achieved by adding small volumes of the substrate stock solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all reactions and does not exceed a level that inhibits the enzyme (typically <5% v/v).

-

Include a "no-enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis of the substrate.

-

Pre-incubate the plate/cuvettes at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.

-

Initiate the reaction by adding a small, fixed volume of the diluted chymotrypsin solution to each well.

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader in kinetic mode. Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

Data Analysis and Interpretation

-

For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The slope of this linear region represents the rate of change in absorbance (ΔA/min).

-

Convert the initial velocities from ΔA/min to µM/min using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient determined from the pNA standard curve, 'c' is the concentration, and 'l' is the path length of the cuvette or the well.

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Kₘ and Vₘₐₓ.

-

Calculate the catalytic rate constant (kcat) from the maximal velocity (Vₘₐₓ) and the enzyme concentration ([E]) used in the assay (kcat = Vₘₐₓ / [E]).

Quantitative Data Summary

The kinetic parameters for the hydrolysis of tyrosine-containing p-nitroanilide substrates by chymotrypsin can vary depending on the specific N-terminal protecting group and the assay conditions. The following table provides representative kinetic data for a closely related substrate, N-acetyl-L-tyrosine p-nitroanilide, to serve as a reference.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Assay Conditions | Reference |

| N-acetyl-L-tyrosine p-nitroanilide | 0.8 | 0.04 | 50 | pH 7.9, 25°C | [4] |

Visualization of Key Processes

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining enzyme kinetics using this compound.

Troubleshooting and Self-Validation

A robust experimental design incorporates self-validating measures. The following points address common issues and how to ensure the integrity of the data.

-

High Background Signal: If the "no-enzyme" control shows a significant increase in absorbance, it may indicate substrate instability or contamination of reagents with other proteases.[5] To mitigate this, ensure the purity of all reagents and assess the stability of the substrate in the assay buffer over time.

-

Non-linear Reaction Progress Curves: If the initial phase of the reaction is not linear, it could be due to substrate depletion, enzyme instability, or product inhibition. It is crucial to use the initial, linear portion of the curve for velocity calculations. If linearity is not observed, consider reducing the enzyme concentration or the reaction time.

-

Precipitation of Substrate: Due to the limited solubility of this compound, precipitation can occur at higher concentrations. Visually inspect the reaction mixtures for any turbidity. If precipitation is an issue, the concentration of the organic co-solvent in the stock solution may need to be optimized, or the assay performed at lower substrate concentrations.

-

Assay Interference: Components of the test samples (e.g., in inhibitor screening) may interfere with the assay by absorbing at 405 nm. Always run appropriate controls, including the test compound in the absence of the enzyme, to correct for any such interference.[6]

Conclusion

This compound is a powerful and versatile tool for the study of chymotrypsin and related proteases. Its utility as a chromogenic substrate allows for simple, continuous, and quantitative measurement of enzyme activity. By understanding the underlying chemical principles, adhering to rigorous experimental protocols, and incorporating self-validating controls, researchers can leverage this compound to generate high-quality, reproducible data for enzyme characterization, inhibitor screening, and advancing our understanding of protease function in health and disease.

References

- BenchChem Technical Support Team. (2025).

-

CoaChrom. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]

- Fersht, A. R., & Requena, Y. (1971). Mechanism of the alpha-chymotrypsin-catalyzed hydrolysis of amides. pH dependence of kc and Km. Kinetic detection of an intermediate. Journal of the American Chemical Society, 93(25), 7079–7087.

- Ingles, D. W., & Knowles, J. R. (1967). Influence of Leaving-Group Electronic Effect on α-Chymotrypsin: Catalytic Constants of Specific Substrates.

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]

- Moyano, F., Setien, E., Silber, J. J., & Correa, N. M. (2013). Enzymatic Hydrolysis of N-benzoyl-L-tyrosine P-Nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. Langmuir, 29(26), 8245–8254.

- Tanizawa, K., & Bender, M. L. (1974). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2, (11), 1337–1340.

-

LibreTexts Chemistry. (2016, April 12). 7.2B: Mechanisms of Enzyme Catalysis. Retrieved from [Link]

- Biancardi, A., & Bussi, G. (2014). Solvent effects on ground and excited electronic state structures of p-nitroaniline. The Journal of Physical Chemistry B, 118(31), 9339–9346.

- McRae, B. J., & Jackson, C. M. (1985). The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions. Biochimica et Biophysica Acta, 829(2), 241–251.

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Benzoyl-L-tyrosine p-nitroanilide. Retrieved from [Link]

- Lottenberg, R., Hall, J. A., Blinder, M., Binder, E. P., & Jackson, C. M. (1983). The action of thrombin on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis under different reaction conditions. Biochimica et Biophysica Acta, 742(3), 539–557.

- Rinderknecht, H., & Fleming, R. M. (1975). A new, highly sensitive and specific assay for chymotrypsin. Clinica Chimica Acta, 59(2), 139–146.

- Zhang, Y., et al. (2020). Degradation of p-nitroaniline from aqueous solutions using ozonation/Mg-Al layered double hydroxides integrated with the sequencing batch moving bed biofilm reactor.

- Ghasemi, J., & Niazi, A. (2001). Effect of pH on the absorbances of nitroaniline isomers. Microchemical Journal, 68(2-3), 89-96.

Sources

- 1. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. coachrom.com [coachrom.com]

- 4. pnas.org [pnas.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

H-Tyr-pNA chemical structure

An In-Depth Technical Guide to H-Tyr-pNA: Structure, Properties, and Applications in Protease Research

Introduction

L-Tyrosine p-nitroanilide (this compound), a synthetic amino acid derivative, serves as a cornerstone chromogenic substrate in the fields of biochemistry and drug discovery. Its utility lies in its simple yet elegant mechanism: enzymatic cleavage yields a brightly colored product, providing a direct and quantifiable measure of protease activity. This guide, designed for researchers, scientists, and drug development professionals, offers a deep dive into the chemical architecture of this compound, the principles governing its use, and field-proven protocols for its application in enzyme kinetics and high-throughput screening. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causality behind experimental design, ensuring a robust and self-validating system for generating high-quality, reproducible data.

Physicochemical Characterization of this compound

A thorough understanding of a substrate's chemical and physical properties is paramount for designing and troubleshooting any biochemical assay.

Core Chemical Structure

This compound, systematically named (2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide, is composed of two key moieties: the natural amino acid L-tyrosine and a p-nitroaniline (pNA) group linked via an amide bond.[1] This amide bond is the specific target for certain proteolytic enzymes. The free amino group at the N-terminus and the phenolic hydroxyl group on the tyrosine side chain are critical features influencing its interaction with enzyme active sites.

-

L-Tyrosine Moiety: Provides the primary recognition site for proteases like chymotrypsin, which exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues.[2]

-

p-Nitroanilide (pNA) Moiety: Acts as the chromogenic leaving group. The electron-withdrawing nitro group (-NO₂) makes the anilide amide bond susceptible to nucleophilic attack and hydrolysis.

Key Physicochemical Properties

The operational success of this compound in assays is dictated by its physical properties. These characteristics influence everything from stock solution preparation to the final assay conditions.

| Property | Value | Source |

| Synonyms | L-Tyrosine 4-nitroanilide, this compound, Tyr-pNA | [1][3] |

| CAS Number | 52551-07-2 | [1][3] |

| Molecular Formula | C₁₅H₁₅N₃O₄ | [1] |

| Molecular Weight | 301.3 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [1] |

| Storage Temperature | Store at 0°C to -20°C | [1][4] |

| Aqueous Solubility | Limited; co-solvents often required | [5] |

The Principle of Chromogenic Detection

The power of this compound as a research tool stems from the direct correlation between enzymatic activity and a measurable color change.

Mechanism of Enzymatic Hydrolysis

In the presence of a suitable protease (e.g., chymotrypsin), the enzyme's active site catalyzes the hydrolysis of the amide bond linking the carboxyl group of tyrosine to the amino group of p-nitroaniline.[4] This reaction releases two products: L-tyrosine and free p-nitroaniline.

While this compound itself is nearly colorless in solution, the liberated p-nitroaniline product has a distinct yellow color. The intensity of this color is directly proportional to the amount of p-nitroaniline produced and, therefore, to the activity of the enzyme.[4]

Spectrophotometric Quantification

The concentration of the released p-nitroaniline can be accurately measured over time using a spectrophotometer or microplate reader. The chromophore exhibits a maximum absorbance at a wavelength of approximately 405-410 nm.[4][6] By monitoring the increase in absorbance at this wavelength, one can calculate the initial reaction velocity (V₀), which is a direct measure of the enzyme's catalytic rate under the specified conditions. This forms the basis of the Michaelis-Menten kinetics that are often studied with this substrate.[5]

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

Application I: Kinetic Analysis of Proteolytic Enzymes

A primary application of this compound is the precise characterization of enzyme activity. The following protocol is a robust, self-validating system for assaying chymotrypsin.

Rationale and Causality

We use a chromogenic substrate to transform an invisible molecular event (bond cleavage) into a measurable signal (color change). The choice of buffer (Tris) and pH (8.3) is critical, as it approaches the optimal pH for chymotrypsin activity, ensuring the enzyme is operating near its maximal catalytic efficiency.[6] Calcium chloride is often included as it can stabilize the enzyme structure. The use of an initial, linear rate for calculation is essential to avoid confounding factors like substrate depletion or product inhibition that may occur as the reaction progresses.

Detailed Experimental Protocol: Chymotrypsin Activity Assay

This protocol is designed for a 96-well microplate format but can be adapted for single cuvettes.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.3 at 25°C.[6] Filter and degas the buffer to prevent bubble formation in microplates.

-

Substrate Stock Solution (10 mM): this compound has limited aqueous solubility. Therefore, dissolve 30.1 mg of this compound in 10 mL of Dimethyl Sulfoxide (DMSO). This stock must be protected from light and can be stored in aliquots at -20°C. The use of DMSO is a critical choice to ensure the substrate remains solubilized.[5]

-

Enzyme Stock Solution (1 mg/mL): Dissolve α-Chymotrypsin in 1 mM HCl. This acidic solution helps maintain enzyme stability during storage.[2][7] Store in aliquots at -20°C.

-

Working Enzyme Solution: Immediately before use, dilute the enzyme stock solution in cold Assay Buffer to a final concentration that produces a linear rate of absorbance change (e.g., 1-5 µg/mL). The optimal concentration must be determined empirically.

2. Assay Procedure:

-

Setup: Pre-warm the microplate reader to 25°C or 37°C. The chosen temperature must be kept consistent.

-

Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, add the components in the following order:

-

170 µL of Assay Buffer.

-

10 µL of various controls (e.g., Assay Buffer for standard reaction, or a known inhibitor for a control).

-

10 µL of Working Enzyme Solution.

-

-

Controls (Self-Validation):

-

No-Enzyme Control (Blank): 180 µL Assay Buffer + 20 µL Substrate Working Solution. This corrects for any non-enzymatic substrate hydrolysis.

-

No-Substrate Control: 170 µL Assay Buffer + 10 µL controls + 10 µL Working Enzyme Solution. This establishes the baseline absorbance of the enzyme solution.

-

-

Initiation: Pre-incubate the plate in the reader for 5 minutes to allow all components to reach thermal equilibrium. This step is crucial for reproducibility.

-

Start Reaction: Initiate the reaction by adding 20 µL of a 1 mM Substrate Working Solution (prepared by diluting the 10 mM stock 1:10 in Assay Buffer) to all wells. The final substrate concentration will be 100 µM in a 200 µL reaction volume.

-

Data Acquisition: Immediately begin reading the absorbance at 405 nm every 30-60 seconds for 10-15 minutes.

3. Data Analysis:

-

Subtract the rate of the no-enzyme blank from all experimental wells.

-

Plot Absorbance (405 nm) versus Time (minutes).

-

Determine the initial reaction velocity (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at pH 8.3 and 405 nm is ~10,500 M⁻¹cm⁻¹.

Application II: High-Throughput Screening (HTS) for Protease Inhibitors

The simplicity and robustness of the this compound assay make it ideal for screening large compound libraries to identify potential enzyme inhibitors, a foundational step in drug discovery.[8]

Role in Drug Discovery

Dysregulated protease activity is implicated in numerous diseases, making proteases attractive drug targets.[9][10] HTS assays using this compound allow for the rapid testing of thousands of compounds to find "hits"—molecules that reduce the enzyme's activity. These hits can then be further validated and optimized to become lead compounds.

HTS Workflow for Inhibitor Screening

The workflow is an adaptation of the kinetic assay, optimized for speed and automation.

Caption: High-throughput screening workflow for protease inhibitors.

Controls for HTS:

-

Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO). Defines the maximum signal window.

-

Positive Control (100% Inhibition): Enzyme + Substrate + a known, potent inhibitor. Defines the minimum signal window.

Data Interpretation

The primary output is the percent inhibition, calculated as: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100

"Hit" compounds are typically defined as those exceeding a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). These hits are then re-tested in dose-response experiments to determine their potency, expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

While this compound is primarily used in laboratory settings, proper safety precautions are necessary.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation.[11][12] Avoid inhalation of dust and direct contact. Consult the Safety Data Sheet (SDS) for comprehensive information.[11][13][14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a versatile and powerful tool that enables precise and efficient investigation of protease function. Its well-defined chemical structure and reliable chromogenic properties have cemented its role in fundamental enzymology and advanced drug discovery pipelines. By understanding the core principles of its mechanism and applying robust, self-validating experimental designs, researchers can leverage this compound to generate high-fidelity data, accelerating scientific insight and the development of novel therapeutics.

References

-

Pan, T., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials. [Link]

-

Moyá, M. L., et al. (2013). Enzymatic Hydrolysis of N-benzoyl-L-tyrosine P-Nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane Reverse Micelles. PubMed. [Link]

-

PubChem. L-Tyrosine. [Link]

-

Aapptec Peptides. This compound, L-Tyrosine para-nitroanilide. [Link]

-

Grau, T., et al. (2011). Identification of Novel Substrates for the Serine Protease HTRA1 in the Human RPE Secretome. Investigative Ophthalmology & Visual Science. [Link]

-

Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

-

ChromogenicSubstrates.com. Chymotrypsin. [Link]

-

MySkinRecipes. N-Benzoyl-L-tyrosine p-nitroanilide. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

Al-Gharabli, S. I., et al. (2021). Recent advances in the development of allosteric protein tyrosine phosphatase inhibitors for drug discovery. PubMed. [Link]

-

Lehtinen, T., et al. (2022). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. MDPI. [Link]

Sources

- 1. This compound CAS#: 52551-07-2 [amp.chemicalbook.com]

- 2. promega.com [promega.com]

- 3. peptide.com [peptide.com]

- 4. N-Benzoyl-L-tyrosine p-nitroanilide [myskinrecipes.com]

- 5. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins [mdpi.com]

- 9. Identification of Novel Substrates for the Serine Protease HTRA1 in the Human RPE Secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the development of allosteric protein tyrosine phosphatase inhibitors for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. carlroth.com [carlroth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Principle of H-Tyr-pNA Action: A Technical Guide for Researchers

This guide provides an in-depth exploration of the core principles and practical applications of L-Tyrosine p-nitroanilide (H-Tyr-pNA) as a chromogenic substrate in enzyme kinetics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to deliver a nuanced understanding of the underlying biochemical mechanisms, empowering users to design, execute, and interpret enzymatic assays with confidence and precision.

The Fundamental Principle: Unmasking a Chromophore

At its core, the utility of this compound lies in its identity as a chromogenic substrate . In its intact form, this compound is a colorless molecule. However, upon enzymatic cleavage of a specific amide bond, it releases p-nitroaniline (pNA), a molecule that exhibits a distinct yellow color in solution and strongly absorbs light at a characteristic wavelength. This enzymatic liberation of a chromophore forms the basis of a simple and robust spectrophotometric assay for quantifying the activity of specific proteases.

The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released. This allows for the real-time monitoring of enzymatic activity, making this compound and similar substrates invaluable tools in biochemistry and drug discovery.

The Enzymatic Reaction: A Tale of Two Moieties

The this compound molecule is an amide formed between the carboxyl group of L-tyrosine and the amino group of p-nitroaniline. This substrate is primarily designed to assay the activity of proteases that exhibit specificity for cleaving peptide bonds on the C-terminal side of large, hydrophobic, or aromatic amino acid residues, such as chymotrypsin .

The enzymatic reaction proceeds as follows:

-

Enzyme-Substrate Binding: The protease, in this case, chymotrypsin, recognizes and binds to the L-tyrosine residue of the this compound substrate. The aromatic side chain of tyrosine fits into the S1 specificity pocket of the chymotrypsin active site.

-

Catalytic Cleavage: The catalytic triad (Ser-His-Asp) in the active site of chymotrypsin facilitates the hydrolysis of the amide bond linking the tyrosine residue to the p-nitroaniline moiety.

-

Product Release: The cleavage results in the release of two products: L-tyrosine and the chromogenic molecule, p-nitroaniline (pNA).

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Spectrophotometric Quantification: The Beer-Lambert Law in Action

The liberated p-nitroaniline has a maximum absorbance at approximately 381 nm in aqueous solutions; however, measurements are typically performed at 405 nm or 410 nm to minimize interference from the absorbance of the unhydrolyzed substrate and other reaction components.[1] The concentration of the released pNA can be quantified using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (or molar absorptivity) of p-nitroaniline (M⁻¹cm⁻¹)

-

c is the concentration of p-nitroaniline (M)

-

l is the path length of the cuvette (cm), typically 1 cm.

By measuring the change in absorbance over time (ΔA/min), one can determine the rate of the enzymatic reaction.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) of p-Nitroaniline | ~8,800 M⁻¹cm⁻¹ | at 410 nm | [1] |

| ~9,960 M⁻¹cm⁻¹ | at 405 nm | ||

| Wavelength of Measurement | 405-410 nm | [2] |

Experimental Protocol: A Step-by-Step Guide to a Chymotrypsin Assay

This protocol provides a robust framework for determining the activity of chymotrypsin using this compound. It is imperative to note that optimization of buffer conditions, pH, temperature, and substrate concentration is crucial for achieving accurate and reproducible results.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Calcium ions are important for the stability and optimal activity of chymotrypsin.

-

This compound Stock Solution: Due to the poor aqueous solubility of L-tyrosine and its derivatives, a stock solution of this compound should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO).[3][4] Prepare a 100 mM stock solution of this compound in 100% DMSO. This stock solution should be stored at -20°C.

-

Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl to maintain stability. The final concentration in the assay will need to be determined empirically, but a starting point is a working solution of 1 µM. Dilute the enzyme in cold assay buffer just before use.

-

p-Nitroaniline Standard Curve: To accurately determine the concentration of pNA released, a standard curve is essential. Prepare a 1 mM stock solution of p-nitroaniline in the assay buffer. From this stock, create a series of dilutions ranging from 0 to 100 µM in the final assay volume.

Assay Procedure

-

Set up the Spectrophotometer: Set the spectrophotometer or microplate reader to measure absorbance at 405 nm and equilibrate the temperature to 25°C or 37°C.

-

Prepare the Reaction Mixture: In a 96-well plate or cuvettes, add the assay buffer to the desired final volume (e.g., 200 µL).

-

Add Substrate: Add the this compound stock solution to the reaction mixture to achieve the desired final concentration. It is recommended to perform a substrate titration to determine the optimal concentration, which is typically around the Kₘ value. For initial experiments, a concentration of 1 mM can be used.

-

Initiate the Reaction: Add the chymotrypsin solution to the reaction mixture to start the reaction. The final enzyme concentration should be such that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).

-

Monitor Absorbance: Immediately start monitoring the increase in absorbance at 405 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for 5 to 10 minutes.

Data Analysis

-

Plot the p-Nitroaniline Standard Curve: Plot the absorbance at 405 nm versus the known concentrations of your p-nitroaniline standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

Calculate the Rate of Reaction: For each enzyme reaction, plot absorbance versus time. The initial linear portion of this curve represents the initial reaction velocity (v₀). Calculate the slope of this linear portion (ΔA/min).

-

Determine Enzyme Activity: Convert the rate of change in absorbance (ΔA/min) to the rate of pNA production (µmol/min) using the Beer-Lambert law and the standard curve.

-

Activity (µmol/min/mg of enzyme) = (ΔA/min) / (ε * l) * (Total Assay Volume / Volume of Enzyme) * (1 / Enzyme Concentration in mg/mL)

-

Caption: A generalized workflow for an this compound based enzyme assay.

Kinetic Parameters: Understanding Enzyme Efficiency

To fully characterize an enzyme's interaction with a substrate, it is essential to determine its kinetic parameters: the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat).

-

Kₘ (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an indicator of the affinity of the enzyme for the substrate; a lower Kₘ value generally indicates a higher affinity.

-

k_cat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.

Conclusion: A Versatile Tool for Protease Research

This compound stands as a classic and effective tool for the study of chymotrypsin and other proteases with similar substrate specificity. Its principle of action, based on the enzymatic release of a chromophore, provides a straightforward and sensitive method for quantifying enzyme activity. By understanding the underlying biochemical principles and adhering to a rigorously validated experimental protocol, researchers can leverage this compound to gain valuable insights into enzyme kinetics, screen for inhibitors, and advance the frontiers of drug discovery and development.

References

- Philipp, M., Pollack, R. M., & Bender, M. L. (1973). Influence of Leaving-Group Electronic Effect on a-Chymotrypsin: Catalytic Constants of Specific Substrates. Proceedings of the National Academy of Sciences, 70(3), 517-520.

- Martin, C. J., & Frazier, A. R. (1963). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, 238(10), 3268-3273.

- Nakajima, K., Powers, J. C., Ashe, B. M., & Zimmerman, M. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Studies with peptide substrates related to the alpha 1-protease inhibitor reactive site. Journal of Biological Chemistry, 254(10), 4027-4032.

- Goren, H. J., & Bender, M. L. (1971).

- Bernabeu, C., & Abuin, E. (2013). Enzymatic Hydrolysis of N-benzoyl-L-tyrosine P-Nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. Langmuir, 29(30), 9434-9441.

- Tanaka, T., McRae, B. J., & Hruby, V. J. (1982). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2, (11), 1435-1439.

-

Nolasco, H. (2014). Can anyone assist with enzyme activity determination in Lab?. ResearchGate. Retrieved from [Link]

- Abuin, E., Lissi, E., & Duarte, R. (2005). Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Journal of Colloid and Interface Science, 283(2), 539-543.

- Fersht, A. R. (2016). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.

- Bender, M. L., & Kézdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76.

- He, Q., Cong, Y., & Zhao, H. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Molecular Liquids, 265, 630-638.

-

He, Q., Cong, Y., & Zhao, H. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. INIS-IAEA. Retrieved from [Link]

- Engel, P. C. (1986). Chymotrypsin: molecular and catalytic properties. Clinical Biochemistry, 19(6), 317-322.

Sources

An In-Depth Technical Guide to H-Tyr-pNA as a Chromogenic Substrate for Chymotrypsin

This guide provides a comprehensive technical overview of L-Tyrosine p-nitroanilide (H-Tyr-pNA) as a chromogenic substrate for the serine protease, chymotrypsin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biochemical principles, mechanistic details, and practical applications of this compound in chymotrypsin activity assays.

Foundational Principles: Understanding Chymotrypsin and its Substrate Specificity

Chymotrypsin is a pivotal digestive enzyme synthesized in the pancreas as an inactive zymogen, chymotrypsinogen.[1] Upon activation in the small intestine, it functions as an endopeptidase, catalyzing the hydrolysis of peptide bonds. The specificity of chymotrypsin is a cornerstone of its biological function and its utility in biochemical assays. The enzyme preferentially cleaves peptide bonds at the C-terminal side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1]

This remarkable specificity is dictated by the architecture of its active site, which features a deep, hydrophobic "S1 pocket." This pocket accommodates the bulky, nonpolar side chains of its target residues, positioning the adjacent peptide bond for cleavage. The catalytic mechanism itself is orchestrated by a highly conserved "catalytic triad" of amino acid residues within the active site: Serine-195, Histidine-57, and Aspartate-102.

The Chromogenic Advantage: this compound as a Reporter Substrate

To quantitatively study enzyme activity, a measurable signal that is directly proportional to the enzymatic reaction is required. This compound is a synthetic substrate ingeniously designed for this purpose. It consists of a tyrosine residue, the recognition motif for chymotrypsin, linked via an amide bond to a p-nitroaniline (pNA) molecule.

In its intact form, this compound is a colorless compound. However, upon enzymatic cleavage by chymotrypsin, the chromogenic group, p-nitroaniline, is released. Free p-nitroaniline in solution exhibits a distinct yellow color with a characteristic absorbance maximum at approximately 405 nm. This spectrophotometrically detectable signal provides a direct and continuous measure of chymotrypsin activity.

The Catalytic Mechanism of this compound Cleavage

The hydrolysis of this compound by chymotrypsin follows the well-established mechanism for serine proteases. The process can be visualized as a two-step reaction involving a covalent acyl-enzyme intermediate.

Acylation Phase:

-

Substrate Binding: this compound binds to the active site of chymotrypsin, with the tyrosine side chain nestled into the hydrophobic S1 pocket.

-

Nucleophilic Attack: The catalytic triad facilitates the activation of the Serine-195 hydroxyl group, transforming it into a potent nucleophile. This activated serine attacks the carbonyl carbon of the peptide bond in this compound.

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Release of p-Nitroaniline: The intermediate collapses, leading to the cleavage of the amide bond and the release of the first product, p-nitroaniline. The tyrosine moiety remains covalently attached to Serine-195, forming an acyl-enzyme intermediate.

Deacylation Phase:

-

Water Binding: A water molecule enters the active site.

-

Second Nucleophilic Attack: The catalytic triad activates the water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

-

Release of Tyrosine and Enzyme Regeneration: This intermediate collapses, releasing the tyrosine product and regenerating the free enzyme, which is then ready to catalyze another reaction cycle.

Quantitative Analysis of Chymotrypsin Activity

The rate of p-nitroaniline release, and thus the rate of the chymotrypsin-catalyzed reaction, can be monitored by measuring the increase in absorbance at 405 nm over time. The concentration of the product can be calculated using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (a commonly cited value at 405 nm is 9,960 M-1cm-1)[2]

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of p-nitroaniline

Key Kinetic Parameters

The interaction between chymotrypsin and this compound can be characterized by the Michaelis-Menten kinetic parameters:

| Parameter | Description | Significance |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Represents the affinity of the enzyme for the substrate. A lower Km indicates a higher affinity. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Proportional to the enzyme concentration and its catalytic efficiency. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the catalytic efficiency of the enzyme. |

| kcat/Km | The catalytic efficiency of the enzyme. | Reflects how efficiently the enzyme can convert substrate to product at low substrate concentrations. |

Note: Specific Km and Vmax values for this compound with chymotrypsin can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a generalized framework for a chymotrypsin activity assay using this compound. Optimization of specific parameters is recommended for each experimental setup.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (L-Tyrosine p-nitroanilide)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

-

Solvent for substrate stock: Dimethyl sulfoxide (DMSO) or Methanol

-

p-Nitroaniline (for standard curve)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplates or cuvettes

Preparation of Solutions

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired assay temperature. Add CaCl2 to a final concentration of 20 mM. Calcium ions are known to stabilize chymotrypsin.

-

This compound Stock Solution: Due to the limited aqueous solubility of this compound, a stock solution should be prepared in an organic solvent such as DMSO or methanol.[3] For example, prepare a 10 mM stock solution. Note: The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. The acidic pH helps to maintain the enzyme's stability during storage. Dilute the stock solution to the desired working concentration in cold assay buffer immediately before use.

-

p-Nitroaniline Standard Curve: Prepare a series of dilutions of p-nitroaniline in the assay buffer (e.g., 0-100 µM) to generate a standard curve. This is crucial for accurately converting absorbance values to product concentrations.

Assay Procedure

-

Set up the reaction: In a microplate well or cuvette, add the assay buffer and the this compound substrate to achieve the desired final concentrations. For example, for a 200 µL final reaction volume, add 190 µL of a solution containing the buffer and substrate.

-

Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.

-

Initiate the reaction: Add the chymotrypsin solution (e.g., 10 µL) to the reaction mixture and mix immediately.

-

Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

Data Analysis

-

Calculate the initial rate: Plot absorbance versus time and determine the initial linear portion of the curve. The slope of this line represents the initial reaction rate (ΔA/min).

-

Convert to concentration: Use the slope from the p-nitroaniline standard curve to convert the rate from ΔA/min to µM/min.

-

Calculate enzyme activity: Express the enzyme activity in appropriate units, such as µmol of product formed per minute per mg of enzyme (U/mg).

Applications in Research and Drug Discovery

The this compound-based chymotrypsin assay is a versatile tool with numerous applications:

-

Enzyme Kinetics: Detailed characterization of chymotrypsin's catalytic mechanism and efficiency.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential chymotrypsin inhibitors for therapeutic development.

-

Protein Chemistry: Assessing the purity and activity of chymotrypsin preparations.

-

Educational Tool: A classic experiment in biochemistry labs to demonstrate enzyme kinetics and specificity.

Conclusion

This compound stands as a robust and reliable chromogenic substrate for the sensitive and continuous monitoring of chymotrypsin activity. Its design, leveraging the inherent specificity of the enzyme, provides a straightforward and quantitative method for studying enzyme kinetics and inhibition. A thorough understanding of the underlying biochemical principles and meticulous execution of the experimental protocol are paramount to obtaining accurate and reproducible results. This guide serves as a foundational resource for researchers and scientists employing this valuable tool in their scientific endeavors.

References

- Chegg. (2022, December 5). Solved We also need to convert the reaction rate from change.

-

Moyano, F., et al. (2013). Enzymatic Hydrolysis of N-benzoyl-L-tyrosine P-Nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. Langmuir, 29(30), 9477–9485. Available at: [Link]

-

LibreTexts. (2020, February 17). 9.3: Chymotrypsin- A Case Study. Chemistry LibreTexts. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of H-Tyr-pNA Hydrolysis

This guide provides a comprehensive exploration of the enzymatic hydrolysis of L-Tyrosine p-nitroanilide (H-Tyr-pNA), a widely utilized chromogenic substrate in protease activity assays. We will delve into the core biochemical principles governing this reaction, with a particular focus on its catalysis by the serine protease, α-chymotrypsin. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental enzymatic assay.

Introduction: The Significance of this compound as a Chromogenic Substrate

L-Tyrosine p-nitroanilide (this compound) and its derivatives are invaluable tools in the study of proteolytic enzymes. These molecules serve as chromogenic substrates, meaning they are colorless until acted upon by a specific enzyme, which then releases a colored product. This property allows for the continuous and straightforward monitoring of enzyme activity via spectrophotometry.[1] The hydrolysis of the amide bond in this compound by a protease releases p-nitroaniline (pNA), a yellow-colored compound with a maximum absorbance at 405-410 nm.[2][3][4] The rate of pNA formation is directly proportional to the enzymatic activity under appropriate conditions.

The utility of p-nitroanilide-based substrates stems from their ability to mimic the natural peptide substrates of proteases.[5] However, the synthesis of these substrates can be challenging due to the low nucleophilicity of the p-nitroaniline amino group.[6][7][8][9]

The Enzymatic Machinery: α-Chymotrypsin and the Catalytic Triad

The hydrolysis of this compound is classically demonstrated using the serine protease α-chymotrypsin. Chymotrypsin is an endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[10] The catalytic prowess of chymotrypsin resides in its active site, which features a highly conserved trio of amino acid residues known as the catalytic triad : Aspartate-102 (Asp102), Histidine-57 (His57), and Serine-195 (Ser195).[11]

This triad functions as a sophisticated charge-relay system. Asp102, buried in a hydrophobic pocket, orients and stabilizes the imidazole ring of His57 through hydrogen bonding. This stabilization allows the imidazole ring of His57 to act as a powerful general base, abstracting a proton from the hydroxyl group of Ser195. This proton abstraction dramatically increases the nucleophilicity of the Ser195 oxygen, transforming it into a potent alkoxide ion, which is primed to attack the carbonyl carbon of the substrate's scissile bond.[11]

The Core Mechanism: A Two-Act Play of Acylation and Deacylation

The chymotrypsin-catalyzed hydrolysis of this compound proceeds via a two-step mechanism involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.[12][13]

Act 1: Acylation - Formation of the Acyl-Enzyme Intermediate

-

Substrate Binding: The this compound substrate binds to the active site of chymotrypsin. The tyrosine side chain fits snugly into the enzyme's hydrophobic S1 pocket, ensuring proper orientation of the scissile amide bond relative to the catalytic triad.

-

Nucleophilic Attack: The highly nucleophilic oxygen of Ser195, activated by His57, attacks the electrophilic carbonyl carbon of the tyrosine residue in this compound. This forms a short-lived, unstable tetrahedral intermediate.

-

Collapse of the Intermediate and Release of pNA: The tetrahedral intermediate collapses. The imidazole ring of His57, now protonated (His57-H+), acts as a general acid, donating its proton to the nitrogen of the p-nitroanilide leaving group. This facilitates the cleavage of the amide bond, releasing the first product, p-nitroaniline (pNA). The tyrosine residue remains covalently attached to the enzyme via an ester linkage to Ser195, forming the acyl-enzyme intermediate.

Act 2: Deacylation - Regeneration of the Free Enzyme

-

Water Enters the Active Site: A water molecule from the solvent enters the active site.

-

Activation of Water: The imidazole ring of His57, now back in its basic form, acts as a general base, abstracting a proton from the incoming water molecule. This generates a highly nucleophilic hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

-

Collapse of the Second Intermediate and Product Release: This intermediate collapses, breaking the ester bond between the tyrosine residue and Ser195. The protonated His57 donates a proton back to the Ser195 oxygen, regenerating the catalytic triad. The second product, the L-tyrosine, is released, and the enzyme is returned to its native state, ready to catalyze another reaction cycle.[11]

Caption: The two-phase mechanism of this compound hydrolysis by chymotrypsin.

Kinetics of this compound Hydrolysis

The hydrolysis of this compound by chymotrypsin follows Michaelis-Menten kinetics.[14] The kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat), provide valuable insights into the enzyme's efficiency and its affinity for the substrate.

-

KM (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme.

-

kcat (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

-

kcat/KM (Catalytic Efficiency): This ratio is a measure of the enzyme's overall catalytic efficiency, taking into account both substrate binding and catalysis.

While specific kinetic values can vary with experimental conditions (e.g., pH, temperature, buffer composition), the following table provides representative data for a similar chymotrypsin substrate, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, to illustrate the typical order of magnitude.[4]

| Substrate | Enzyme | KM (µM) |

| Suc-AAPF-pNA | Chymotrypsin | 60 |

Table 1: Representative Michaelis Constant for a Chymotrypsin Substrate.

Experimental Protocol: A Self-Validating System for Measuring this compound Hydrolysis

This protocol provides a robust framework for quantifying chymotrypsin activity using this compound. The causality behind each step is explained to ensure scientific integrity.

5.1. Reagent Preparation

-

Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2):

-

Causality: The pH of 7.8 is near the optimal pH for chymotrypsin activity, ensuring the catalytic His57 is predominantly in its unprotonated, basic form.[15] Calcium ions (Ca2+) are known to stabilize the structure of chymotrypsin.

-

-

Substrate Stock Solution (e.g., 20 mM this compound in DMSO or DMF):

-

Causality: this compound has limited aqueous solubility. A water-miscible organic solvent like DMSO or DMF is necessary to prepare a concentrated stock solution.[14] This stock is then diluted into the aqueous assay buffer.

-

-

Enzyme Solution (e.g., 1 mg/mL α-chymotrypsin in 1 mM HCl):

5.2. Assay Procedure (Initial Rate Method)

-

Set up the Spectrophotometer: Set the wavelength to 405 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).[2][15]

-

Prepare the Reaction Mixture: In a 1 cm path length cuvette, combine the assay buffer and the substrate solution to the desired final concentrations. The final concentration of the organic solvent should be kept low (typically <5%) to avoid affecting enzyme activity.

-

Equilibrate: Incubate the reaction mixture in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.[15]

-

Initiate the Reaction: Add a small volume of the diluted enzyme solution to the cuvette, mix quickly but gently, and immediately start recording the absorbance at 405 nm over time (e.g., for 5 minutes).

-

Data Acquisition: Record the absorbance values at regular intervals (e.g., every 15 seconds).

Caption: Standard workflow for a chymotrypsin activity assay using this compound.

5.3. Data Analysis and Validation

-

Plot Absorbance vs. Time: The initial phase of the reaction should be linear.

-

Determine the Initial Rate (ΔA/min): Calculate the slope of the linear portion of the curve. This represents the initial velocity of the reaction.

-

Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA formation. The molar extinction coefficient (ε) for p-nitroaniline is approximately 8,800 M-1cm-1 at 410 nm.[16]

Self-Validation:

-

Linearity: The reaction rate should be linear with respect to both time (initial phase) and enzyme concentration (if varied).

-

Controls: A "no-enzyme" control should show no significant increase in absorbance, confirming that the observed activity is due to the enzyme. A "no-substrate" control validates that the enzyme solution itself does not contribute to the absorbance at 405 nm.

Conclusion

The hydrolysis of this compound by chymotrypsin is a well-characterized enzymatic reaction that serves as a cornerstone for understanding serine protease mechanisms and for the practical quantification of their activity. The reaction proceeds through a two-step acylation-deacylation mechanism, facilitated by the catalytic triad in the enzyme's active site. By understanding the principles outlined in this guide, researchers can confidently design, execute, and interpret assays involving this compound, ensuring data of the highest scientific integrity.

References

-

AK Lectures. (2015). Mechanism of Chymotrypsin and Catalytic Triad. YouTube. Retrieved from [Link]

-

Faller, L., & Sturtevant, J. M. (1966). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. The Journal of Biological Chemistry, 241(21), 4825–4834. Retrieved from [Link]

-

Tynan-Connolly, B. M., et al. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 5135–5144. Retrieved from [Link]

-

Moyá, M. L., et al. (2013). Enzymatic Hydrolysis of N-benzoyl-L-tyrosine P-Nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane Reverse Micelles. A Unique Interfacial Effect on the Enzymatic Activity. Langmuir, 29(28), 8799-8806. Retrieved from [Link]

-

Fitzpatrick, P. F. (1993). A mechanism for hydroxylation by tyrosine hydroxylase based on partitioning of substituted phenylalanines. Biochemistry, 32(24), 6358–6362. Retrieved from [Link]

-

van der Veken, P., et al. (1995). A convenient synthesis of amino acid p-nitroanilides. Tetrahedron Letters, 36(41), 7449-7452. Retrieved from [Link]

-

CoaChrom Diagnostica. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792. Retrieved from [Link]

-

Hojo, K., et al. (2000). Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method. Chemical & Pharmaceutical Bulletin, 48(11), 1740–1744. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-succinyl-ala-ala-pro-phe-p-nitroanilide. PubChem Compound Database. Retrieved from [Link]

-

Vadrevu, R., & T. S. Jardetzky. (2013). A facile approach for incorporating tyrosine esters to probe ion-binding sites and backbone hydrogen bonds. PLoS One, 8(11), e79523. Retrieved from [Link]

-

de Oliveira, C. C., et al. (2019). Proteome of fraction from Tityus serrulatus venom reveals new enzymes and toxins. Journal of Venomous Animals and Toxins including Tropical Diseases, 25, e148318. Retrieved from [Link]

-

Camarero, J. A., et al. (2005). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. Organic Letters, 7(16), 3561–3564. Retrieved from [Link]

-

Kezdy, F. J., & Bender, M. L. (1962). The kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 1, 1097–1106. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

-

Peptide Institute, Inc. (n.d.). Enzyme Substrates and Inhibitors. Retrieved from [Link]

-

Lehtinen, T., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International Journal of Molecular Sciences, 22(12), 6432. Retrieved from [Link]

-

Bundy, H. F. (1963). CHYMOTRYPSIN-CATALYZED HYDROLYSIS OF N-ACETYL- AND N-BENZOYL-L-TYROSINE P-NITROANILIDES. Archives of Biochemistry and Biophysics, 102, 416–422. Retrieved from [Link]

-

Camarero, J. A., et al. (2005). Preparation of Peptide p-Nitroanilides Using an Aryl Hydrazine Resin. Organic Letters, 7(16), 3561-3564. Retrieved from [Link]

-

Lehtinen, T., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International Journal of Molecular Sciences, 22(12), 6432. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide. Retrieved from [Link]

-

Lehtinen, T., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International Journal of Molecular Sciences, 22(12), 6432. Retrieved from [Link]

Sources

- 1. peptide.co.jp [peptide.co.jp]

- 2. coachrom.com [coachrom.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. promega.com [promega.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to H-Tyr-pNA for Protease Discovery

For researchers, scientists, and drug development professionals, the robust detection and characterization of protease activity are fundamental to advancing research and therapeutic discovery. This guide provides a comprehensive, field-proven exploration of Nα-Benzoyl-L-tyrosine p-nitroanilide (H-Tyr-pNA or BTPNA), a premier chromogenic substrate for the kinetic analysis of serine proteases, with a particular focus on chymotrypsin. We will delve into the mechanistic underpinnings of the assay, provide detailed, self-validating protocols, and offer expert insights into data interpretation and troubleshooting.

The Principle of Chromogenic Protease Assays: A Signal of Discovery

At its core, a chromogenic protease assay is an elegant method for visualizing and quantifying enzyme activity. These assays utilize synthetic substrates that are colorless until acted upon by a specific protease.[1] The substrate is engineered to mimic the natural cleavage site of the target enzyme but is conjugated to a chromophore, a molecule that absorbs light in the visible spectrum.[2]

This compound is a classic example of such a substrate. It consists of a tyrosine residue, which is recognized by chymotrypsin-like proteases, linked to a p-nitroaniline (pNA) molecule via a peptide bond.[3] In its intact form, this compound is colorless. However, when a protease cleaves this bond, it liberates p-nitroaniline.[3] Free pNA exhibits a distinct yellow color in solution and has a strong absorbance maximum around 405 nm.[2][3] The rate of this color change is directly proportional to the enzymatic activity, providing a simple and reliable method for real-time kinetic measurements.[2]

The primary advantage of chromogenic assays lies in their simplicity, cost-effectiveness, and suitability for high-throughput screening (HTS) in drug discovery.[4] They provide a straightforward method for identifying potential protease inhibitors and for detailed kinetic characterization of enzyme-substrate and enzyme-inhibitor interactions.

The Mechanism of this compound Cleavage by Serine Proteases

Serine proteases, such as chymotrypsin, employ a highly conserved catalytic triad of amino acids in their active site—typically serine, histidine, and aspartate—to facilitate peptide bond hydrolysis.[5] The cleavage of this compound follows this established mechanism.

The process begins with the binding of the tyrosine residue of this compound into the S1 specificity pocket of the protease, a hydrophobic pocket that accommodates large, non-polar side chains.[6] The catalytic triad then orchestrates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the peptide bond linking tyrosine to pNA.[7] This results in the formation of a transient tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the p-nitroaniline molecule. The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme, ready for another catalytic cycle.

Caption: The catalytic cycle of a serine protease on this compound.

Experimental Protocols: A Guide to Reproducible Results

The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Reagent Preparation and Handling

Expertise & Experience: The stability and activity of both the enzyme and the substrate are paramount. Chymotrypsin is susceptible to autolysis, and this compound has limited aqueous solubility. The following preparation steps are optimized to mitigate these issues.

-

Enzyme Stock Solution (e.g., α-Chymotrypsin):

-

Prepare a stock solution of 1 mg/mL α-chymotrypsin in 1 mM HCl.[1]

-

Causality: The low pH of the HCl solution prevents autolysis and maintains the enzyme in an inactive state for storage.[1]

-

Aliquot the stock solution into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.

-

For the working solution, dilute the stock to the desired concentration (e.g., 10-30 µg/mL) in 1 mM HCl immediately before use.[1]

-

-

Substrate Stock Solution (this compound):

-

This compound is poorly soluble in water. Prepare a 10-100 mM stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol.[8]

-

Causality: DMSO is a common choice as it is a powerful solvent and is generally compatible with enzymatic assays at low final concentrations (typically <5% v/v).

-

Store the substrate stock solution at -20°C, protected from light.

-

-

Assay Buffer:

-

Stop Solution (Optional):

-

For endpoint assays, prepare a 30% (v/v) acetic acid solution.

-

Causality: The low pH of the acetic acid will denature the enzyme and immediately halt the reaction.

-

Kinetic Assay Protocol (96-well plate format)

This protocol is designed for determining initial reaction velocities, which are essential for kinetic analysis and inhibitor screening.

Caption: A typical workflow for a kinetic protease assay.

Step-by-Step Methodology:

-

Plate Setup: In each well of a clear, flat-bottom 96-well plate, add the assay components in the following order:

-

Assay Buffer

-

Test compound (inhibitor) dissolved in a suitable vehicle (e.g., DMSO) or vehicle alone for control wells.

-

Enzyme working solution.

-

Trustworthiness: Include appropriate controls:

-

No-enzyme control: Assay buffer + substrate (to measure background substrate hydrolysis).

-

No-substrate control: Assay buffer + enzyme (to measure background absorbance from the enzyme).

-

Positive control: A known inhibitor of the protease.

-

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme and inhibitor to interact and reach thermal equilibrium.[12]

-

Reaction Initiation: Initiate the reaction by adding the this compound substrate solution to each well.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to the reaction temperature and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[12]

Data Analysis and Interpretation

Expertise & Experience: Raw absorbance data must be carefully processed to yield meaningful kinetic parameters. The initial linear phase of the reaction is crucial for accurate analysis.

Calculation of Enzyme Activity

-

Determine the rate of reaction (ΔAbs/min): Plot absorbance versus time for each well. The initial velocity of the reaction is the slope of the linear portion of this curve.

-

Convert ΔAbs/min to µmol/min: Use the Beer-Lambert law (A = εcl), where:

-

A is the absorbance.

-

ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M-1cm-1 at 410 nm).

-

c is the concentration.

-

l is the path length of the light through the sample in the well.

The rate of product formation (µmol/min) can be calculated using the following formula: Rate (µmol/min) = (ΔAbs/min / ε) * (Reaction Volume in L) * 10^6

-

-

Calculate Specific Activity: Divide the rate (µmol/min) by the amount of enzyme in the assay (in mg) to obtain the specific activity in U/mg, where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[13]

Determination of Inhibitor Potency (IC50)

-

Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition relative to the uninhibited control: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

-

Generate a Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

-

Determine the IC50: The IC50 is the concentration of inhibitor that produces 50% inhibition. This value can be determined by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic equation) using software such as GraphPad Prism.[14][15]

Troubleshooting and Self-Validation

Trustworthiness: A robust assay is one where potential pitfalls are anticipated and controlled for.

| Problem | Potential Cause(s) | Solution(s) |

| High Background Absorbance | - Substrate instability and auto-hydrolysis.- Contamination of reagents. | - Prepare fresh substrate solution.- Run a no-enzyme control to quantify and subtract background.- Use high-purity reagents and water. |

| Low Signal or No Activity | - Inactive enzyme.- Incorrect buffer pH.- Substrate precipitation. | - Use a new aliquot of enzyme; verify activity with a control substrate.- Check and adjust the pH of the assay buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not cause precipitation. |

| Non-linear Reaction Progress Curves | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a shorter reaction time to measure the initial velocity.- Ensure the assay conditions (pH, temperature, cofactors) are optimal for enzyme stability. |

| Inconsistent Results | - Pipetting errors.- Temperature fluctuations. | - Use calibrated pipettes and ensure proper mixing.- Pre-warm all reagents and the plate reader to the assay temperature. |

This compound in the Broader Context of Drug Discovery

The this compound assay is an excellent tool for primary high-throughput screening to identify initial "hit" compounds that inhibit a target protease.[4] However, it is essential to recognize its limitations. The tyrosine residue provides some specificity, but this compound can be cleaved by various chymotrypsin-like proteases.[3] Therefore, hits identified in a primary screen must be subjected to secondary assays to confirm their potency and determine their selectivity against other related proteases.

Furthermore, chromogenic assays may have lower sensitivity compared to fluorogenic or chemiluminescent methods.[16] For targets with low activity or for detecting very potent inhibitors, these alternative methods may be more suitable. Nevertheless, the simplicity, robustness, and cost-effectiveness of the this compound assay make it an indispensable tool in the initial stages of protease-targeted drug discovery.

References

-

CoaChrom. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]

- Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101733.

- Karaseva, E. A., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Methods in Molecular Biology, 2452, 131-140.

-

ResearchGate. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate? Retrieved from [Link]

- Poreba, M., & Salvesen, G. S. (2018). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. The FEBS Journal, 285(18), 3385-3402.